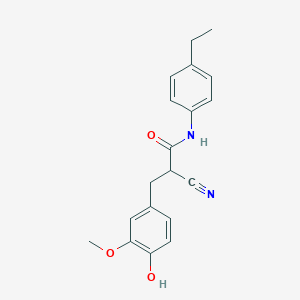

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature Derivation and Validation

The IUPAC name for this compound is derived by applying systematic naming principles to its molecular structure. The parent chain is propanamide (CH₂CH₂CONH₂), with three substituents:

- 2-Cyano : A cyano group (-C≡N) attached to the second carbon of the propanamide backbone.

- 3-(4-Hydroxy-3-Methoxyphenyl) : A phenyl ring substituted with hydroxy (-OH) at position 4 and methoxy (-OCH₃) at position 3, attached to the third carbon of the propanamide.

- N-(4-Ethylphenyl) : A phenyl ring with an ethyl (-CH₂CH₃) group at position 4, attached to the amide nitrogen.

The full name is structured as 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide , adhering to IUPAC rules for substituent prioritization and locant assignment.

Key Nomenclature Rules Applied:

| Component | Rule | Example |

|---|---|---|

| Parent Chain | Propanamide is the longest chain containing the amide functional group. | CH₂CH₂CONH₂ |

| Substituent Prioritization | Cyano > phenyl > halogens (not applicable here). | Cyano precedes aryl groups. |

| Locant Assignment | Lowest possible numbers for substituents. | Cyano at C2, phenyl at C3. |

| Amide Substituent Naming | N-(4-ethylphenyl) follows the amide nitrogen. | Ethylphenyl as a substituent on nitrogen. |

This nomenclature is validated against analogous compounds, such as 2-cyano-N-(4-hydroxyphenyl)prop-2-enamide (PubChem CID 725447), where structural analogs share similar naming conventions but differ in functional groups (e.g., enamide vs. propanamide).

Comparative Analysis of Alternative Naming Conventions

Alternative naming conventions may arise from differing naming priorities or regional practices. Below is a comparison of systematic and alternative approaches:

Table 1: Naming Conventions for Key Components

| Component | IUPAC Name | Alternative Names |

|---|---|---|

| Parent Chain | Propanamide | β-Cyanopropionamide (older terminology) |

| Aryl Substituent | 4-Hydroxy-3-methoxyphenyl | 3-Methoxy-4-hydroxyphenyl (reverse order) |

| Amide Substituent | N-(4-Ethylphenyl) | 4-Ethylanilinyl (not IUPAC-compliant) |

Key Observations :

- Substituent Order : IUPAC mandates listing substituents in alphabetical order (hydroxy before methoxy), whereas non-systematic names may reverse this.

- Functional Group Emphasis : Terms like "β-cyanopropionamide" emphasize the cyano group’s position relative to the carboxylic acid derivative, a practice deprecated in modern IUPAC nomenclature.

Structural Isomerism and Tautomeric Possibilities

The compound’s structure limits isomerism due to its rigid amide backbone and fixed aryl substituents.

Structural Isomerism

| Type | Possibility | Reason |

|---|---|---|

| Constitutional Isomerism | Unlikely | All bonds are single; no alternative connectivity. |

| Stereoisomerism | None | No chiral centers or double bonds. |

| Positional Isomerism | Fixed | Substituents are locked at defined locants (C2, C3, N). |

The 4-ethylphenyl and 4-hydroxy-3-methoxyphenyl groups are para-substituted, eliminating positional ambiguity.

Tautomeric Possibilities

Tautomerism is not applicable to this compound. Unlike imidic acids or enol-amides, the propanamide structure lacks tautomeric sites. The hydroxy group on the aryl ring remains fixed in its position due to aromatic stability, and the amide group does not participate in prototropic shifts.

Properties

IUPAC Name |

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-3-13-4-7-16(8-5-13)21-19(23)15(12-20)10-14-6-9-17(22)18(11-14)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMKSBPFPZLRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-ethylbenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

Addition of Cyano Group: The intermediate is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.

Amidation: The final step involves the amidation of the cyano-substituted intermediate with an amine, such as ammonia or an amine derivative, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a carbonyl-substituted derivative.

Reduction: Formation of an amine-substituted derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Key Observations :

- The 4-hydroxy-3-methoxyphenyl group is a common pharmacophore in antioxidants and anticancer agents (e.g., compound 7-3), suggesting possible bioactivity .

Physicochemical Properties

Notes:

Corrosion Inhibition

- ACR-2 and ACR-3 achieved 84–86% inhibition efficiency on copper in nitric acid via adsorption (Langmuir isotherm) and dipole interactions .

- Prediction for Target Compound: The ethylphenyl group may reduce solubility in acidic media, but the cyano group could enhance adsorption. Efficiency might be slightly lower than ACR-2/ACR-3 (~75–80%).

Material Science

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate () is a precursor for bioactive acrylamides, indicating the target compound’s utility in synthesizing advanced materials .

Biological Activity

2-Cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and cytotoxic properties, supported by relevant data and case studies.

- Molecular Formula : C19H20N2O3

- Molecular Weight : 324.38 g/mol

- CAS Number : 732247-61-9

Antibacterial Activity

Research indicates that derivatives of cyano compounds often exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Bacillus subtilis | 4.69 - 22.9 µM |

These values suggest that the compound may possess a spectrum of activity against common bacterial pathogens, which could be further explored for therapeutic applications in treating bacterial infections .

Antifungal Activity

The antifungal potential of this compound has also been noted. Similar compounds have demonstrated effectiveness against fungi such as Candida albicans:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings indicate that the compound may be a candidate for antifungal drug development .

Cytotoxic Activity

Cytotoxicity studies have shown that certain derivatives of cyano compounds exhibit selective toxicity towards cancer cell lines. For example:

- A375 (human melanoma) : IC50 = 5.7 µM

- Hela (human cervical adenocarcinoma) : IC50 < 10 µM

These results suggest that the compound could be further investigated for its potential as an anticancer agent .

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study published in MDPI highlighted the antimicrobial effects of various cyano derivatives, demonstrating that modifications on the phenyl ring significantly enhance antibacterial activity . The research indicated that electron-donating groups improve efficacy against bacterial strains. -

Cytotoxicity Assessment :

Another study assessed the cytotoxic effects of similar compounds on human cancer cell lines, revealing promising results for further development into anticancer therapies . The study utilized MTT assays to evaluate cell viability, providing quantitative data on IC50 values. -

Pharmacological Applications :

The potential applications in pharmaceuticals were discussed in a patent analysis, suggesting formulations that include this compound for anti-inflammatory and anticancer treatments . Such applications emphasize the importance of this compound in drug development.

Q & A

Basic: What synthetic methodologies are reported for synthesizing 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar cyanoacetamide derivatives are prepared by reacting cyanoacetic acid derivatives with substituted anilines in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours . Key steps include protecting the phenolic hydroxyl group (e.g., using methoxy or acetyl groups) to prevent side reactions and employing low temperatures to control exothermicity. Purification often involves recrystallization or column chromatography.

Basic: What analytical techniques are critical for structural characterization of this compound?

Essential techniques include:

- NMR Spectroscopy : To confirm substituent positions (e.g., methoxy, hydroxy, and cyano groups) and verify stereochemistry.

- X-ray Crystallography : For unambiguous determination of molecular conformation and hydrogen-bonding networks, as demonstrated in crystallographic studies of structurally related amides .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula and fragmentation patterns.

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization requires:

- Catalyst Screening : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to enhance amide bond formation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of aromatic intermediates.

- Temperature Gradients : Gradual warming from 0°C to room temperature minimizes byproduct formation .

Advanced: What strategies mitigate instability of the phenolic hydroxyl group during synthesis?

- Protection/Deprotection : Temporarily protect the hydroxyl group as a methoxy or acetyl derivative using reagents like acetic anhydride. Deprotection can be achieved via acidic (e.g., HCl) or basic hydrolysis .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of phenolic moieties .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., enzymes or receptors).

- ADMET Prediction Tools : Software like Schrödinger’s QikProp or SwissADME can estimate bioavailability, metabolic stability, and toxicity profiles .

Basic: What are the documented biological activities of structurally analogous compounds?

Similar propanamide derivatives exhibit:

- Antioxidant Activity : Attributed to the 4-hydroxy-3-methoxyphenyl moiety, which scavenges free radicals .

- Enzyme Inhibition : Cyano groups in related compounds show inhibitory effects on kinases or proteases .

Advanced: How can contradictory bioactivity data across studies be resolved?

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Dose-Response Curves : Establish EC50/IC50 values to account for concentration-dependent effects .

Advanced: What chromatographic methods are suitable for purity analysis?

- Reverse-Phase HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for high-resolution separation.

- TLC Validation : Monitor reaction progress using silica plates and UV visualization at 254 nm .

Basic: What are the compound’s key physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.